molecular formula C19H22F3NO2S B2996534 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2319851-99-3

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2996534
CAS No.: 2319851-99-3
M. Wt: 385.45
InChI Key: IAOCQLKDIVURTO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic amide derivative featuring a trifluoromethylphenyl group, a hydroxy-substituted pentyl chain, and a thiophene moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring may contribute to π-π stacking interactions in biological targets . The hydroxy group in the pentyl chain likely improves aqueous solubility but may reduce membrane permeability.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO2S/c20-19(21,22)17-4-1-14(2-5-17)3-6-18(25)23-10-7-15(8-11-24)16-9-12-26-13-16/h1-2,4-5,9,12-13,15,24H,3,6-8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOCQLKDIVURTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H17NO2S2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{2}\text{S}_{2}

Pharmacological Properties

The biological activity of this compound is characterized by several key properties:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • U-937 (acute monocytic leukemia)
    • CEM-13 (acute lymphoblastic leukemia)
    The compound demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Mechanism of Action : The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with the compound leads to increased levels of p53 and caspase-3 cleavage, markers indicative of apoptotic pathways .
  • Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has been shown to inhibit alpha-amylase and PTP-1B, both relevant targets in diabetes management, with IC50 values comparable to established drugs like acarbose and ursolic acid .

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

  • A study on related thiophene derivatives found that modifications at the thiophene ring significantly enhanced their anticancer properties, indicating a structure-activity relationship that may apply to this compound as well .
  • Another investigation focused on the role of trifluoromethyl groups in enhancing biological activity. Compounds with trifluoromethyl substitutions were found to exhibit improved binding affinities to target receptors, suggesting that this compound may benefit from similar enhancements .

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Reference
Anticancer ActivityMCF-70.65
U-9372.41
CEM-13<1.0
Alpha-Amylase Inhibition-4.58
PTP-1B Inhibition-0.91

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Trifluoromethylphenyl Propanamide Derivatives
  • N-(4-(Trifluoromethoxy)phenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5f): Structural Features: Contains a trifluoromethoxy group instead of trifluoromethyl, with a branched alkylphenoxy substituent. Synthesis: Prepared via acid-amine coupling (35% yield) with high purity (≥99.9% RP-HPLC) .
  • GW6471 (PPAR-α antagonist) :

    • Structure : Contains a trifluoromethylphenyl group linked to a propanamide scaffold but includes a methyl-oxazole substituent.
    • Biological Relevance : Demonstrated significant receptor antagonism, highlighting the importance of trifluoromethylphenyl groups in modulating activity .
Thiophene-Containing Amides
  • N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide: Structural Features: Combines thiophen-3-yl with a methylsulfonylphenyl group.
Hydroxy-Substituted Alkyl Chains
  • Primaquine-NSAID Twin (4e): Structure: Features a hydroxy-substituted pentyl chain and a quinoline moiety. Relevance: Demonstrates how hydroxy groups in alkyl chains can balance solubility and bioavailability, though metabolic instability may arise .
Table 1: Comparative Data on Key Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound C20H23F3N2O2S 412.47 Thiophen-3-yl, CF3, hydroxy-pentyl Hypothesized enzyme inhibition -
N-(4-(Trifluoromethoxy)phenyl)propanamide (5f) C24H31F3NO3 438.23 CF3O, branched alkylphenoxy High purity, MDH inhibitor candidate
GW6471 C28H28F3N3O3 535.54 CF3, oxazole, methyl PPAR-α antagonist
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)propanamide C20H21NO5S2 419.50 Thiophen-3-yl, methylsulfonyl Unknown activity; structural analogue
Key Observations :

Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (target compound, GW6471) offers stronger electron-withdrawing effects, enhancing binding to hydrophobic pockets compared to trifluoromethoxy .

Thiophene vs. Furan : Thiophene’s sulfur atom may improve metabolic stability over furan’s oxygen, as seen in compound 5f (35% yield, high purity) .

Hydroxy-Alkyl Chains : Hydroxy groups (target compound, 4e) improve solubility but may require prodrug strategies to mitigate rapid clearance .

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